molecular formula C20H19ClN6O2 B2972762 N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-70-9

N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2972762
CAS No.: 896004-70-9
M. Wt: 410.86
InChI Key: WWKYIEFMKLHUKK-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • N4 position: A 4-chlorophenyl group, introducing electron-withdrawing effects.
  • N6 position: A 2,5-dimethoxyphenyl group, providing electron-donating methoxy substituents in specific positions.
  • Position 1: A methyl group, enhancing steric stability compared to unsubstituted analogs.

This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where pyrazolo[3,4-d]pyrimidine cores are often utilized for their planar aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2,5-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-6-4-12(21)5-7-13)25-20(26-19)24-16-10-14(28-2)8-9-17(16)29-3/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYIEFMKLHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chlorophenyl and dimethoxyphenyl groups through nucleophilic substitution reactions.

    Final modifications: Methylation and other necessary modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituent groups at N4, N6, and position 1. Key comparisons include:

Compound Name N4 Substituent N6 Substituent Position 1 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source
N4-(4-Chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Chlorophenyl 2,5-Dimethoxyphenyl Methyl C₂₁H₂₀ClN₆O₂ 435.9 N/A Target
N4-(4-Chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Chlorophenyl 2,4-Dimethylphenyl Methyl C₂₁H₂₁ClN₆ 400.9 N/A
N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Methoxyphenyl Cycloheptyl Phenyl C₂₅H₂₈N₆O 428.5 N/A
N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 2-Methoxyphenyl 4-Phenoxyphenyl (N3 position) Hydrogen C₂₄H₂₀N₆O₂ 424.5 243–245
N4-(3-Chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chlorophenyl N6,N6-Dipropyl Phenyl C₂₃H₂₅ClN₆ 420.9 N/A

Key Observations :

  • Steric Impact : The methyl group at position 1 reduces steric hindrance compared to bulkier substituents like phenyl () .
  • Positional Isomerism : Methoxy group placement (e.g., 2,5- vs. 3-methoxy in ) influences electronic distribution and molecular packing, as seen in the higher melting point (243–245°C) of the N4-(2-methoxyphenyl) analog .
Physicochemical Properties
  • Molecular Weight : The target compound (435.9 g/mol) is heavier than ’s analog (400.9 g/mol) due to methoxy groups replacing methyl groups .
  • Solubility : Methoxy groups likely improve aqueous solubility compared to methyl or cycloheptyl substituents .
  • Melting Points : Data are sparse, but ’s analogs with methoxyphenyl groups exhibit melting points >200°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its unique pyrazolo[3,4-d]pyrimidine structure. This structure is characterized by a fused pyrazole and pyrimidine ring system, which has been linked to various biological activities including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features the following structural characteristics:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : 4-chlorophenyl and 2,5-dimethoxyphenyl groups
  • Molecular Formula : C20H19ClN6O2
  • Molecular Weight : Approximately 394.86 g/mol

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Core : Cyclization of precursor compounds.
  • Substitution Reactions : Introduction of chlorophenyl and dimethoxyphenyl groups.
  • Final Modifications : Methylation and purification processes such as recrystallization and chromatography .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been investigated for its potential as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways.

Case Study: Inhibition of Casein Kinase 1 (CK1)

  • Target : CK1 is implicated in cancer pathogenesis.
  • Findings : The compound showed promising inhibition with an IC50 value of 78 nM against CK1 . This suggests its potential utility in developing therapies for various cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated .

The precise mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways relevant to disease processes .

Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
CK1 InhibitionCasein Kinase 10.078
AnticancerVarious Cancer CellsNot specified
AntimicrobialSelected Bacterial StrainsNot specified

Recent Studies

Recent advancements have focused on optimizing the structure for enhanced biological activity. For instance:

  • A study designed new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold that demonstrated significant anti-proliferative effects against cancer cell lines such as A549 and HCT-116 .
  • Molecular docking studies have indicated strong binding affinities to epidermal growth factor receptors (EGFR), suggesting potential as EGFR inhibitors .

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities.
  • Detailed pharmacokinetic studies.
  • Mechanistic insights into its action on cellular pathways.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, a structurally analogous pyrazolo-pyrimidine derivative (Compound 13) was synthesized by reacting 4-chloroaniline with a substituted benzyl precursor under reflux conditions in a polar aprotic solvent (e.g., DMF). Key steps include:

  • Reagent Selection : Use of 4-chloroaniline as the aryl amine source.
  • Coupling Conditions : Heating at 80–100°C for 12–24 hours to ensure complete substitution.
  • Purification : Column chromatography (silica gel, CHCl₃/CH₃OH gradient) followed by recrystallization.
    Characterization via ¹H NMR (e.g., δ 3.62 ppm for CH₂ groups) and elemental analysis (C, H, N, Cl) confirms structural integrity .

Basic: How to characterize purity and structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H NMR Spectroscopy : Assign peaks to aromatic protons (δ 6.74–7.44 ppm) and methoxy groups (δ 3.73–3.79 ppm) to verify substituent positions .
  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ via ESI-MS).
  • Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., Anal. C: 58.2%, H: 4.6% for C₂₁H₂₀ClN₅O₂).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >180°C) .

Advanced: How can computational methods optimize synthesis?

Methodological Answer:
Adopt the ICReDD framework , which integrates quantum chemical calculations and reaction path searches:

  • Reaction Mechanism Modeling : Use DFT to simulate transition states and identify rate-limiting steps.
  • Condition Screening : Apply machine learning to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation.
  • Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining parameters (e.g., temperature, stoichiometry) .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions in kinase inhibition data may arise from assay variability or structural analogs. Address this via:

  • Comparative Dose-Response Studies : Test the compound alongside reference inhibitors (e.g., staurosporine) under standardized conditions (pH, ATP concentration).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Structural-Activity Relationship (SAR) Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Basic: Key considerations for kinase inhibition assays?

Methodological Answer:

  • Enzyme Source : Use recombinant kinases (e.g., EGFR, VEGFR) to ensure consistency.
  • Control Experiments : Include negative controls (DMSO-only) and positive controls (known inhibitors).
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 μM) with triplicate measurements.
  • Selectivity Screening : Test against a panel of 10–20 kinases to assess specificity .

Advanced: Applying Design of Experiments (DoE) to optimize reaction yields

Methodological Answer:
Implement a Box-Behnken design to evaluate three critical factors (e.g., temperature, catalyst loading, reaction time):

  • Factor Ranges : Temperature (60–100°C), catalyst (5–15 mol%), time (6–18 hours).
  • Response Surface Modeling : Use software (e.g., Minitab) to predict optimal conditions (e.g., 85°C, 12 mol% catalyst, 12 hours).
  • Validation : Confirm predicted yield (e.g., 75%) with three confirmatory runs, ensuring <5% deviation .

Basic: Stability assessment under varying conditions

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours).
  • Solution Stability : Assess in PBS (pH 7.4) and DMSO at 25°C for 24 hours .

Advanced: Addressing aqueous solubility limitations

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water mixtures (10–30% v/v) to enhance solubility without precipitation.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

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